Cas no 40332-16-9 (2-(1H-1,3-benzodiazol-1-yl)acetic acid)

40332-16-9 structure
Nombre del producto:2-(1H-1,3-benzodiazol-1-yl)acetic acid
Número CAS:40332-16-9
MF:C9H8N2O2
Megavatios:176.172021865845
MDL:MFCD00956879
CID:328434
PubChem ID:805645
2-(1H-1,3-benzodiazol-1-yl)acetic acid Propiedades químicas y físicas
Nombre e identificación
-
- 2-(1H-Benzo[d]imidazol-1-yl)acetic acid
- 1H-Benzimidazole-1-acetic acid
- 2-(1H-Benzimidazol-1-yl)acetic acid
- 2-(Benzimidazole-1-yl)-acetic acid
- Benzoimidazol-1-ylacetic acid
- BENZOIMIDAZOL-1-YL-ACETIC ACID
- C9H8N2O2
- (1H-Benzimidazol-1-yl)acetic acid
- 2-(benzimidazol-1-yl)acetic acid
- 2-(1H-1,3-benzodiazol-1-yl)acetic acid
- 40332-16-9
- F17331
- MFCD00956879
- benzoimidazol-1-yl-acetic acid, AldrichCPR
- AMY11625
- Oprea1_224520
- 1-(carboxymethyl) benzimidazole
- Benzimidazole-1-Acetic Acid
- CS-0045375
- BB 0219665
- AKOS000114793
- SS-4046
- SY078971
- A6752
- 1H-benzimidazol-1-ylacetic acid
- EN300-00814
- 2-(1H-benzo[d]imidazol-1-yl)acetic acid;Benzimidazole-1-acetic Acid
- FT-0639639
- 2-(1-benzimidazolyl)acetic acid
- benzimidazoline-3-acetic acid
- F0356-0370
- J-505337
- SCHEMBL1035783
- A820170
- benzimidazol-1-ylacetic acid
- 2-(benzimidazol-1-yl)ethanoic acid
- CHEMBL1213524
- Oprea1_141483
- DTXSID90355551
- DB-031219
- 1,3-benzodiazol-1-ylacetic acid
- BBL012967
- ALBB-004701
- STK415819
-
- MDL: MFCD00956879
- Renchi: InChI=1S/C9H8N2O2/c12-9(13)5-11-6-10-7-3-1-2-4-8(7)11/h1-4,6H,5H2,(H,12,13)
- Clave inchi: AFHSZBKDUTWXDX-UHFFFAOYSA-N
- Sonrisas: C1=CC=C2C(=C1)N=CN2CC(=O)O
Atributos calculados
- Calidad precisa: 176.05900
- Masa isotópica única: 176.058578
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 4
- Recuento de átomos pesados: 13
- Cuenta de enlace giratorio: 2
- Complejidad: 208
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 55.1
- Xlogp3: 1.1
Propiedades experimentales
- Denso: 1.35
- Punto de ebullición: 406.3℃ at 760 mmHg
- Punto de inflamación: 199.5°C
- índice de refracción: 1.65
- PSA: 55.12000
- Logp: 1.12090
2-(1H-1,3-benzodiazol-1-yl)acetic acid Información de Seguridad
2-(1H-1,3-benzodiazol-1-yl)acetic acid Datos Aduaneros
- Código HS:2933990090
- Datos Aduaneros:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-(1H-1,3-benzodiazol-1-yl)acetic acid PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | SS-4046-1G |
2-(1H-1,3-benzodiazol-1-yl)acetic acid |
40332-16-9 | >95% | 1g |
£88.00 | 2025-02-09 | |
Enamine | EN300-00814-0.25g |
2-(1H-1,3-benzodiazol-1-yl)acetic acid |
40332-16-9 | 0.25g |
$32.0 | 2023-04-30 | ||
Enamine | EN300-00814-5.0g |
2-(1H-1,3-benzodiazol-1-yl)acetic acid |
40332-16-9 | 5g |
$189.0 | 2023-04-30 | ||
Enamine | EN300-00814-0.05g |
2-(1H-1,3-benzodiazol-1-yl)acetic acid |
40332-16-9 | 0.05g |
$19.0 | 2023-04-30 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD115838-100mg |
2-(1H-Benzo[d]imidazol-1-yl)acetic acid |
40332-16-9 | 97% | 100mg |
¥104.0 | 2024-04-18 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD115838-1g |
2-(1H-Benzo[d]imidazol-1-yl)acetic acid |
40332-16-9 | 97% | 1g |
¥399.0 | 2024-04-18 | |
Life Chemicals | F0356-0370-0.25g |
2-(1H-1,3-benzodiazol-1-yl)acetic acid |
40332-16-9 | 95% | 0.25g |
$50.0 | 2023-09-07 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H24110-1g |
2-(1H-Benzo[d]imidazol-1-yl)acetic acid |
40332-16-9 | 95% | 1g |
¥530.0 | 2023-09-07 | |
Enamine | EN300-00814-0.1g |
2-(1H-1,3-benzodiazol-1-yl)acetic acid |
40332-16-9 | 0.1g |
$22.0 | 2023-04-30 | ||
Key Organics Ltd | SS-4046-0.5G |
2-(1H-1,3-benzodiazol-1-yl)acetic acid |
40332-16-9 | >95% | 0.5g |
£55.00 | 2025-02-09 |
2-(1H-1,3-benzodiazol-1-yl)acetic acid Literatura relevante
-
Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
-
Eisuke Ohta,Hiroki Higuchi,Hidetoshi Kawai,Kenshu Fujiwara,Takanori Suzuki Org. Biomol. Chem., 2005,3, 3024-3031
-
Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
-
Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
40332-16-9 (2-(1H-1,3-benzodiazol-1-yl)acetic acid) Productos relacionados
- 1808959-39-8(Bis(3-carboxyphenyl)(3-trifluoromethylphenyl)phosphine)
- 1421464-88-1(2-(ethylsulfanyl)-N-{4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-ylmethyl}benzamide)
- 1270546-80-9(1-(2-chloro-6-methylpyridin-3-yl)ethan-1-amine)
- 2034376-10-6(N-[2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide)
- 1889254-65-2(2-1-(difluoromethyl)cyclobutylethan-1-amine)
- 1860067-54-4((2S)-1,3-dimethylazetidine-2-carboxylic acid)
- 2171577-35-6(1-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclobutanecarbonyl}azepane-2-carboxylic acid)
- 957299-26-2(4-Chloro-1-(3-Fluorobenzyl)-3-Nitro-1h-Pyrazole)
- 2171979-73-8(5-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-amido-1-methyl-1H-pyrazole-3-carboxylic acid)
- 1804434-66-9(3-Methoxy-2-methyl-4-(trifluoromethoxy)pyridine-6-sulfonamide)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:40332-16-9)2-(1H-1,3-benzodiazol-1-yl)acetic acid

Pureza:99%/99%/99%/99%/99%
Cantidad:5.0g/10.0g/25.0g/50.0g/100.0g
Precio ($):171.0/285.0/570.0/912.0/1483.0